molecular formula C21H24ClN7O2S B12395472 5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride

5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride

Cat. No.: B12395472
M. Wt: 478.0 g/mol
InChI Key: MQHIQUBXFFAOMK-RWALGPICSA-N
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Description

5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride is a complex chemical compound known for its significant role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride involves multiple steps. One of the key steps includes the regioselective preparation of 2,3-dimethyl-6-nitro-2H-indazole, which is then subjected to further reactions to introduce the pyrimidine and sulfonamide groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and 2,4-dichloropyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications .

Scientific Research Applications

5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride has a wide range of scientific research applications:

Properties

Molecular Formula

C21H24ClN7O2S

Molecular Weight

478.0 g/mol

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-(trideuterio(113C)methyl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H/i3+1D3;

InChI Key

MQHIQUBXFFAOMK-RWALGPICSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C1=CC2=NN(C(=C2C=C1)C)C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl

Origin of Product

United States

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